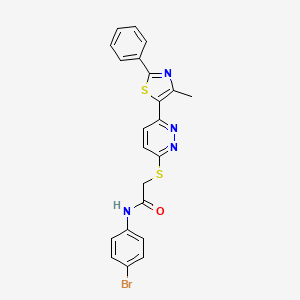

N-(4-bromophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of precursors that can facilitate the formation of pyridazine and pyrimidine derivatives. For instance, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been used as a precursor for synthesizing a variety of pyridazine and pyrimidine derivatives, as well as substituted pyrimidines through reactions with different reagents . This suggests that similar strategies could be employed for the synthesis of N-(4-bromophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, potentially involving initial addition reactions followed by cyclization.

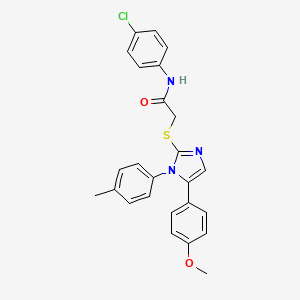

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring a pyridazine core substituted with a thiazolyl group and a bromophenyl group. The presence of these groups indicates potential sites for reactivity and interaction. The papers do not directly address the molecular structure of this specific compound, but the synthesis of related compounds suggests that the molecular structure could be analyzed using similar methods .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the literature. For example, a cyanoacetamide derivative has been shown to react with phenyl isothiocyanate to yield a thiole derivative, which could further react to form 1,3,4-thiadiazole derivatives . This indicates that the compound may also exhibit reactivity towards nucleophilic agents and could participate in the formation of various heterocyclic structures through reactions with appropriate reagents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. Heterocyclic compounds like those described in the papers are often characterized by their biological activity, which suggests that the compound may also possess biological properties worth investigating . The presence of bromine and sulfur in the molecule could influence its density, solubility, and reactivity, which are important factors in the development of pharmaceuticals and other applications.

Scientific Research Applications

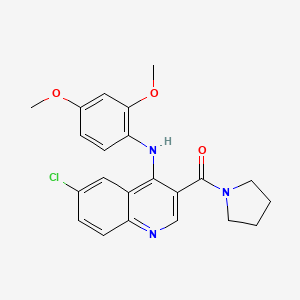

Synthesis and Antimicrobial Activity

Antimicrobial Applications : Compounds related to N-(4-bromophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been studied for their antimicrobial properties. For instance, novel sulfonamide derivatives displaying antimicrobial activity were synthesized through reactions involving acetamide derivatives, leading to the creation of compounds with potential application in combating microbial infections (Fahim & Ismael, 2019). Similarly, thiazolidinone derivatives, synthesized from processes involving bromoacetates, have been evaluated for their antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).

Anticancer Applications

Anticancer Research : Research into thiazole derivatives, closely related to the compound , has identified potential anticancer activities. For example, the synthesis and study of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have revealed selective cytotoxicity against lung adenocarcinoma cells, highlighting the potential therapeutic applications of these compounds in oncology (Evren et al., 2019).

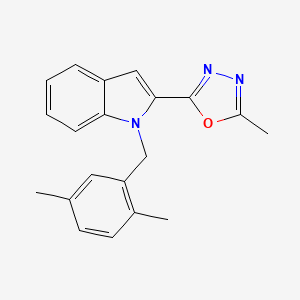

Synthesis of Novel Heterocyclic Compounds

Development of Heterocycles : The creation of novel heterocyclic compounds through cascade reactions involving thioureido-acetamides has been explored, demonstrating the versatility of related compounds in synthesizing heterocycles with potential applications in various fields of chemistry and pharmacology (Schmeyers & Kaupp, 2002).

properties

IUPAC Name |

N-(4-bromophenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4OS2/c1-14-21(30-22(24-14)15-5-3-2-4-6-15)18-11-12-20(27-26-18)29-13-19(28)25-17-9-7-16(23)8-10-17/h2-12H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLKOSUFEKPASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2530633.png)

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)